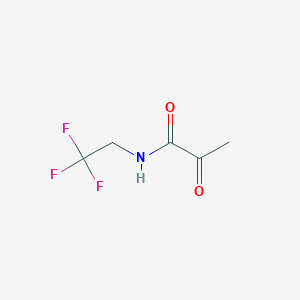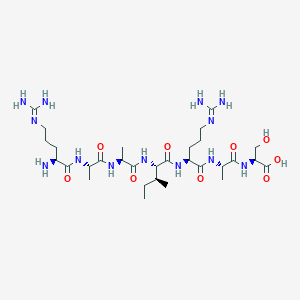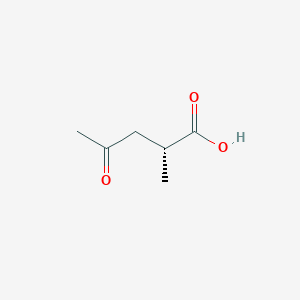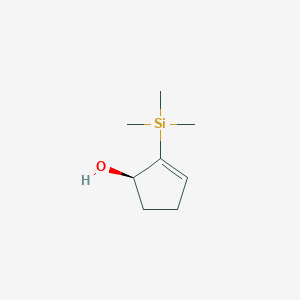
Propanamide, 2-oxo-N-(2,2,2-trifluoroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, 2-oxo-N-(2,2,2-trifluoroethyl)- is an organic compound with the molecular formula C5H8F3NO2 It is a derivative of propanamide, where the amide nitrogen is substituted with a 2,2,2-trifluoroethyl group and the carbonyl carbon is substituted with an oxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-oxo-N-(2,2,2-trifluoroethyl)- can be achieved through several methods. One common approach involves the reaction of 2,2,2-trifluoroethylamine with an appropriate acyl chloride or anhydride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2,2,2-trifluoroethylamine and an acyl chloride (e.g., propanoyl chloride).
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The acyl chloride is added dropwise to a solution of 2,2,2-trifluoroethylamine in an inert solvent (e.g., dichloromethane) at low temperature (0-5°C). The reaction mixture is then stirred at room temperature for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Propanamide, 2-oxo-N-(2,2,2-trifluoroethyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) can lead to scalable and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, 2-oxo-N-(2,2,2-trifluoroethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
Propanamide, 2-oxo-N-(2,2,2-trifluoroethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Propanamide, 2-oxo-N-(2,2,2-trifluoroethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The oxo group may participate in hydrogen bonding or other interactions that stabilize the compound-target complex. Detailed studies on the molecular pathways and targets are necessary to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Propanamide, 2-oxo-: Lacks the trifluoroethyl group, resulting in different chemical properties and reactivity.
N-(2,2,2-trifluoroethyl)acetamide: Similar structure but with an acetamide backbone instead of propanamide.
2,2,2-Trifluoroethylamine: The parent amine used in the synthesis of various trifluoroethyl derivatives.
Uniqueness
Propanamide, 2-oxo-N-(2,2,2-trifluoroethyl)- is unique due to the presence of both the trifluoroethyl and oxo groups, which impart distinct chemical and physical properties. The trifluoroethyl group enhances the compound’s lipophilicity and metabolic stability, while the oxo group provides additional sites for chemical modification and interaction with biological targets.
Propiedades
Número CAS |
194022-26-9 |
|---|---|
Fórmula molecular |
C5H6F3NO2 |
Peso molecular |
169.10 g/mol |
Nombre IUPAC |
2-oxo-N-(2,2,2-trifluoroethyl)propanamide |
InChI |
InChI=1S/C5H6F3NO2/c1-3(10)4(11)9-2-5(6,7)8/h2H2,1H3,(H,9,11) |
Clave InChI |
ACVOMUZEQLEWPK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=O)NCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dithiaspiro[4.5]decane-6-acetic acid, ethyl ester](/img/structure/B12576559.png)
![N-Benzoyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B12576560.png)
![Thiourea, N,N''-[(5-bromo-1,3-phenylene)bis(methylene)]bis[N'-butyl-](/img/structure/B12576561.png)


![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-leucyl-O-prop-2-en-1-yl-L-tyrosine](/img/structure/B12576580.png)
![Carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester](/img/structure/B12576586.png)


![Acetic acid, [(9,10-dihydro-9,10-dioxo-2-anthracenyl)thio]-](/img/structure/B12576598.png)




